1-Bromo-4-isopropyl-2-nitrobenzene
Overview
Description
1-Bromo-4-isopropyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a bromine atom, an isopropyl group, and a nitro group attached to a benzene ring
Scientific Research Applications
1-Bromo-4-isopropyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the synthesis of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action for the reactions involving “1-Bromo-4-isopropyl-2-nitrobenzene” follows the general mechanism for electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
“1-Bromo-4-isopropyl-2-nitrobenzene” poses several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .
Future Directions
The future directions for the study and use of “1-Bromo-4-isopropyl-2-nitrobenzene” could involve further exploration of its synthesis process, particularly the multistep synthesis involving Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration . Additionally, more detailed studies could be conducted to better understand its molecular structure and the mechanisms of its chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-isopropyl-2-nitrobenzene typically involves a multi-step process starting from benzene. The general synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination using bromine in the presence of a catalyst such as iron bromide (FeBr3) to yield 1-bromo-2-nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-isopropyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro and bromine groups, which influence the reactivity of the benzene ring.
Cross-Coupling Reactions: The bromine atom allows the compound to undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille coupling reactions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine and iron bromide (FeBr3).
Isopropylation: Isopropyl chloride and aluminum chloride (AlCl3).
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Cross-Coupling: Palladium catalysts with appropriate ligands and bases
Major Products Formed
Reduction: 1-Bromo-4-isopropyl-2-aminobenzene.
Cross-Coupling: Various substituted benzene derivatives depending on the coupling partner used.
Comparison with Similar Compounds
1-Bromo-4-isopropyl-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-nitrobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-4-nitrobenzene: Similar structure but without the isopropyl group, leading to different reactivity and applications.
4-Bromo-1-isopropyl-2-nitrobenzene: An isomer with different substitution pattern, affecting its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, such as its steric hindrance and specific reactivity patterns, which make it valuable in various chemical applications.
Properties
IUPAC Name |
1-bromo-2-nitro-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-8(10)9(5-7)11(12)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFXLLXRXBRDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615672 | |
Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204850-14-6 | |
Record name | 1-Bromo-2-nitro-4-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40615672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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